Anti-Inflammatory Potency: Comparative IC50 Values for IL-8 Release in Human Neutrophils
2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone demonstrates a quantifiable and distinct level of inhibition on IL-8 release from human neutrophils. In a direct comparative study of co-isolated compounds, its potency is intermediate. It is approximately 30% less potent than melodamide A but 35% more potent than 2',6'-dihydroxy-4'-methoxychalcone [1].
| Evidence Dimension | Inhibition of IL-8 release (IC50) |
|---|---|
| Target Compound Data | 8.6 μM |
| Comparator Or Baseline | melodamide A (IC50 = 6.6 μM) and 2',6'-dihydroxy-4'-methoxychalcone (IC50 = 11.6 μM) |
| Quantified Difference | 30% less potent than melodamide A; 35% more potent than 2',6'-dihydroxy-4'-methoxychalcone |
| Conditions | LPS-stimulated human neutrophils, in vitro assay |
Why This Matters
This intermediate potency profile allows researchers to select for a specific window of anti-inflammatory activity distinct from both stronger and weaker analogs.
- [1] Humer, E., et al. (2018). Inhibition of Pro‐Inflammatory Functions of Human Neutrophils by Constituents of Melodorum fruticosum Leaves. Chemistry & Biodiversity, 15(11), e1800269. DOI: 10.1002/cbdv.201800269 View Source
